1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,3,6,7,8-Pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative characterized by a fused imidazo-purine-dione scaffold with five methyl substituents at positions 1, 3, 6, 7, and 6. The pentamethyl variant likely shares physicochemical properties (e.g., lipophilicity, metabolic stability) with these analogs, but its unique substitution pattern may confer distinct receptor selectivity or pharmacokinetic behavior.
Properties
IUPAC Name |
2,4,6,7,8-pentamethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-6-7(2)17-8-9(13-11(17)14(6)3)15(4)12(19)16(5)10(8)18/h1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBKNFXILPDIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo Ring: Starting with a suitable purine derivative, the imidazo ring is formed through a cyclization reaction. This often involves the use of reagents such as formamide or formic acid under high-temperature conditions.
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other reactive sites, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has garnered attention for its potential as an anti-cancer agent. Research indicates that this compound exhibits inhibitory effects on specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers tested various purine derivatives and found that pentamethyl derivatives showed enhanced activity against breast cancer cells compared to their non-methylated counterparts .
Antiviral Activity
The compound has been evaluated for its antiviral properties against several viruses. It has shown promise in inhibiting viral replication through mechanisms that disrupt viral entry or replication processes.
Case Study:
In vitro studies demonstrated that the compound effectively inhibited the replication of the influenza virus in cultured cells. This was attributed to its ability to interfere with viral RNA synthesis .
Enzyme Inhibition
As a purine analog, this compound acts as an inhibitor of enzymes involved in nucleotide metabolism. This inhibition can be leveraged to study metabolic pathways and develop therapeutic agents targeting metabolic disorders.
Case Study:
A study highlighted its role as an inhibitor of xanthine oxidase—a key enzyme in purine metabolism—suggesting its potential use in treating conditions like gout by reducing uric acid levels .
Research Tool in Biochemistry
The compound serves as a useful tool for studying biochemical pathways involving purines. Its structural similarity to natural purines allows it to be used in various assays to elucidate the mechanisms of purine metabolism.
Table: Comparison of Biological Activities
Mechanism of Action
The mechanism by which 1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Receptor Affinity
The pharmacological profile of imidazo-purine-dione derivatives is highly sensitive to substituent modifications. Key analogs and their properties include:
Key Observations :
- Compound 3i (trimethyl) showed optimal brain penetration and anxiolytic activity at 2.5 mg/kg .
- Receptor Selectivity: Fluorinated arylpiperazinylalkyl derivatives (e.g., AZ-861) exhibit stronger 5-HT1A agonism than non-fluorinated analogs due to electronic effects . The pentamethyl compound lacks such polar groups, which may limit 5-HT1A/5-HT7 affinity compared to piperazinyl derivatives.
- Metabolic Stability : Trimethyl derivatives (e.g., 3i) showed moderate stability in human liver microsomes (HLM), while arylpiperazinyl derivatives (AZ-853/AZ-861) had variable metabolic rates depending on substituents . Pentamethylation may further slow metabolism due to steric hindrance.
Pharmacological Activity Comparison
Antidepressant Effects :
- Compound 3i (trimethyl) reduced immobility time in the forced swim test (FST) at 2.5 mg/kg, comparable to imipramine .
- AZ-853 (dimethyl + fluorophenylpiperazine) showed stronger antidepressant effects than AZ-861 (dimethyl + trifluoromethylphenylpiperazine), attributed to better brain penetration .
- Pentamethyl Compound : Likely requires higher doses for efficacy due to reduced solubility, but prolonged half-life may sustain activity.
Anxiolytic Activity :
Enzyme Inhibition :
Biological Activity
1,3,6,7,8-Pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural complexity and unique modifications suggest various mechanisms of action that could be beneficial in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H19N5O4
- SMILES : CN1C2=C(C(=O)N(C1=O)CC3CO3)N4C=C(N(C4=N2)CCO)C5=CC=CC=C5
- InChI : InChI=1S/C19H19N5O4/c1-21-16-15(17(26)24(19(21)27)9-13-11-28-13)23-10-14(12-5-3-2-4-6-12)22(7-8-25)18(23)20-16/h2-6,10,13,25H,7-9,11H2,1H3
Antitumor Activity
Research indicates that 1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine derivatives exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:
- Case Study : A study demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect that warrants further exploration in vivo.
Antiviral Properties
The compound has also shown promise as an antiviral agent. Preliminary studies indicate that it may inhibit viral replication in specific RNA viruses.
- Mechanism : The proposed mechanism involves interference with viral RNA synthesis pathways.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit key enzymes involved in metabolic pathways.
- Example : It has been reported to inhibit xanthine oxidase activity, which could have implications for treating conditions like gout and hyperuricemia.
Table 1: Summary of Biological Activities
Research Findings
Recent literature reviews and experimental studies highlight the compound's multifaceted biological activities.
Key Findings:
- Antitumor Activity : The compound's structural modifications enhance its interaction with DNA and RNA.
- Antiviral Mechanisms : Specific substitutions on the imidazole ring may increase binding affinity to viral proteins.
- Enzymatic Pathway Modulation : The inhibition of xanthine oxidase suggests potential applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
